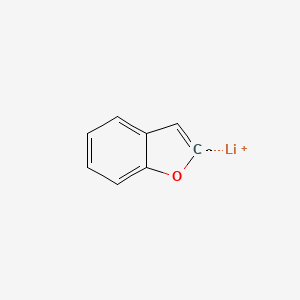

lithium;2H-1-benzofuran-2-ide

Description

Lithium;2H-1-benzofuran-2-ide is an organolithium compound featuring a benzofuran backbone with a deprotonated oxygen atom at the 2-position, stabilized by lithium counterions. Its structure combines the aromaticity of benzofuran with the reactivity of a lithiated species, making it useful for forming carbon-carbon bonds or functionalizing aromatic systems. However, detailed physicochemical data (e.g., solubility, thermal stability) for this specific compound are scarce in the literature, necessitating comparisons with structurally or functionally related lithium salts.

Properties

CAS No. |

2786-03-0 |

|---|---|

Molecular Formula |

C8H5LiO |

Molecular Weight |

124.1 g/mol |

IUPAC Name |

lithium;2H-1-benzofuran-2-ide |

InChI |

InChI=1S/C8H5O.Li/c1-2-4-8-7(3-1)5-6-9-8;/h1-5H;/q-1;+1 |

InChI Key |

IRICPASMMTVETG-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C2C(=C1)C=[C-]O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 1-benzofuran-2-ide typically involves the lithiation of benzofuran. This process can be achieved through the reaction of benzofuran with an organolithium reagent, such as n-butyllithium, under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen . The reaction conditions often include low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of lithium 1-benzofuran-2-ide may involve large-scale lithiation processes using specialized equipment to handle the reactive organolithium reagents. The process requires careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

lithium;2H-1-benzofuran-2-ide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form benzofuran derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of hydrogenated benzofuran compounds.

Common Reagents and Conditions

Common reagents used in the reactions of lithium 1-benzofuran-2-ide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of lithium 1-benzofuran-2-ide include various substituted benzofuran derivatives, which can have different functional groups attached to the benzofuran ring. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

lithium;2H-1-benzofuran-2-ide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to introduce the benzofuran moiety into complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore the therapeutic potential of benzofuran derivatives in treating various diseases, such as cancer and infectious diseases.

Mechanism of Action

The mechanism of action of lithium 1-benzofuran-2-ide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The exact molecular targets and pathways depend on the specific application and the nature of the benzofuran derivative being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Lithium Salts

Lithium Cyanide (LiCN)

Lithium cyanide is a well-characterized inorganic lithium salt used in nucleophilic cyanations. Key differences from lithium;2H-1-benzofuran-2-ide include:

- Reactivity : LiCN acts as a cyanide source in substitution reactions (e.g., forming nitriles), while this compound likely participates in aromatic electrophilic substitutions or ring-opening reactions due to its conjugated system .

- Synthesis: LiCN is synthesized via reaction of lithium hydride with acetone cyanohydrin, yielding high purity (>99%) . In contrast, this compound may require deprotonation of 2H-benzofuran using a strong base like LDA (lithium diisopropylamide), though exact protocols are undocumented in the provided sources.

Lithium Nitrate (LiNO₃)

Lithium nitrate, a simple inorganic salt, differs significantly in application and properties:

- Thermal Stability: LiNO₃ decomposes at ~600°C, whereas organolithium compounds like this compound are typically thermally unstable above 150°C due to organic moiety degradation .

- Solubility: LiNO₃ is highly water-soluble (≈90 g/100 mL at 20°C), while this compound is likely soluble in polar aprotic solvents (e.g., THF, DMF) but hydrolyzes rapidly in water .

Lithium Benzoxide Derivatives

Comparisons with lithium phenoxide or substituted benzoxides highlight:

- Electronic Effects : The benzofuran ring’s electron-rich oxygen atom enhances the nucleophilicity of the adjacent lithium-stabilized site compared to simpler aryloxides.

Comparative Physicochemical Data Table

Research Findings and Limitations

- Stability Challenges: Unlike LiCN or LiNO₃, organolithium compounds require strict anhydrous conditions, complicating handling and storage.

- Gaps in Data: No direct studies on this compound’s spectroscopic or crystallographic properties exist in the reviewed literature, necessitating further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.